ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core. This scaffold is modified at the 2-position with a trichloromethyl group, which confers significant electron-withdrawing effects and steric bulk. The ethyl ester at the 6-position enhances solubility in organic solvents.
Key structural attributes include:
- Molecular formula: C₁₀H₉Cl₃N₂O₃S (calculated from IUPAC name).
- Functional groups: Trichloromethyl (electron-withdrawing), ethyl carboxylate, and a cyclic thiouracil-like system.
Properties
IUPAC Name |
ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H-thieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N2O3S/c1-3-19-9(18)6-4(2)5-7(17)15-10(11(12,13)14)16-8(5)20-6/h3H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOGJNQYWSTLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)C(Cl)(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate exhibits notable biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines demonstrate significant antimicrobial properties against various pathogens such as Candida albicans and Staphylococcus aureus. The halogen substitution may enhance membrane permeability and receptor interactions, increasing efficacy against resistant strains .
Anticancer Potential
Recent studies have shown that compounds within this class can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. For instance, compound derivatives have been tested against the NCI 60 cell line panel, revealing potent growth inhibition comparable to established chemotherapeutics like methotrexate .
Case Studies
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Inhibition of DHFR : A study demonstrated that specific derivatives of thieno[2,3-d]pyrimidines exhibited higher potency than methotrexate in inhibiting DHFR, highlighting their potential as targeted cancer therapies .
Compound TGI (μM) GI50 (μM) LC50 (μM) Compound 20 16.2 3.3 50.1 Compound 23 67.7 6.6 100 - Antimicrobial Efficacy : In vitro studies have shown that this compound derivatives exhibit significant activity against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .
Mechanism of Action
The mechanism of action of ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects at the 2-Position
The 2-position substituent significantly influences electronic properties, solubility, and bioactivity.
Key Observations :
- Trichloromethyl vs. Propylsulfanyl : The trichloromethyl group increases molecular weight and polarity compared to the lipophilic propylsulfanyl chain.
Substituent Effects at the 4- and 6-Positions
Modifications at these positions alter hydrogen bonding and solubility profiles.
Biological Activity
Ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound notable for its diverse biological activities, particularly its antimicrobial and potential antitumor properties. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core with significant substituents:
- Molecular Formula : C₁₁H₈Cl₃N₁O₃S
- Molecular Weight : 355.61 g/mol
- CAS Number : 568550-85-6
The presence of the trichloromethyl group is particularly noteworthy as it may enhance the compound's biological activity through increased lipophilicity and improved membrane permeability.
Antimicrobial Activity
Numerous studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. This compound has shown effectiveness against various microbial strains:
- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
- Fungi : Notably active against Candida albicans.
The antimicrobial efficacy is often attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within the pathogens .
Antitumor Activity
Recent research indicates that thieno[2,3-d]pyrimidine derivatives are promising candidates for cancer therapy. In silico studies have highlighted their potential as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in cancer cell proliferation:
- Inhibition Studies : Compounds similar to ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine have been shown to inhibit DHFR more effectively than traditional agents like methotrexate .
The compound's structure allows for selective targeting of tumor cells by exploiting folate receptor pathways, which are overexpressed in certain cancers .
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies. These methods often involve multi-step reactions that allow for the introduction of the trichloromethyl group and other substituents critical for biological activity.
Common Synthetic Routes
- Cyclization Reactions : Formation of the thieno-pyrimidine ring system.
- Halogenation : Introduction of the trichloromethyl group.
- Esterification : Conversion to the ethyl ester form.
These synthetic approaches not only yield the target compound but also facilitate the development of analogs with potentially enhanced pharmacological profiles .
Case Studies and Research Findings
A selection of research findings illustrates the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate?
The compound is synthesized via multi-component reactions (MCRs) similar to the Biginelli reaction. A typical protocol involves refluxing thiourea derivatives, β-ketoesters, and aldehydes in acidic conditions (e.g., glacial acetic acid and acetic anhydride) for 8–12 hours . For example, a related thiazolopyrimidine derivative was synthesized by condensing 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine with chloroacetic acid and a substituted benzaldehyde in a 1:1 mixture of acetic acid and anhydride, yielding 78% product after recrystallization . Key considerations:
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The thieno[2,3-d]pyrimidine core exhibits puckering, with deviations from planarity (e.g., C5 atom deviates by 0.224 Å in a related compound). Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) are critical for assessing steric effects . Hydrogen-bonding networks (e.g., C–H···O interactions) stabilize crystal packing along specific axes .
Q. What spectroscopic methods are used for structural validation?
- NMR : and NMR identify substituents (e.g., trichloromethyl at C2, ester at C6).
- IR : Stretching vibrations for carbonyl (C=O at ~1700 cm) and thiophene (C–S at ~650 cm) groups confirm functionalization.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHClNOS).
Advanced Research Questions
Q. How do substituents influence the pharmacological activity of thieno[2,3-d]pyrimidine derivatives?
The trichloromethyl group at C2 enhances electrophilicity, potentially improving DNA-binding or enzyme inhibition. Comparative studies show:
- Antimicrobial Activity : Pyrimidinones with electron-withdrawing groups (e.g., Cl, CF) exhibit MIC values <10 µg/mL against Gram-positive bacteria .
- Anticancer Potential : Derivatives with aromatic substituents (e.g., phenyl, 4-methoxyphenyl) show IC values of 2–5 µM in MCF-7 cells .
Methodology : Structure-activity relationship (SAR) studies using in vitro assays (e.g., MTT for cytotoxicity) paired with molecular docking (e.g., targeting thymidylate synthase) .
Q. How can computational methods optimize reaction conditions for this compound?
The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal solvents, catalysts, and temperatures. For example:
- Reaction Path Search : Identifies low-energy pathways for cyclization steps.
- Data Mining : Extracts key variables (e.g., solvent polarity, catalyst loading) from prior syntheses .
Case Study : A 30% reduction in reaction time was achieved for a pyrimidinone derivative by using acetonitrile instead of DMF, guided by computed solvation energies .
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability or substituent effects. Solutions include:
- Standardized Protocols : Use identical cell lines (e.g., HepG2 for liver toxicity) and controls.
- Meta-Analysis : Pool data from multiple studies (e.g., 12 pyrimidinone derivatives tested against Mycobacterium tuberculosis H37Rv) to identify trends .
- Crystallography : Correlate bioactivity with solid-state conformation (e.g., planar vs. puckered rings) .
Methodological Challenges
Q. How to address low yields in multi-component syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
